N-[5-(1-adamantyl)-2,3-dimethylphenyl]-3-bromo-2-hydroxy-5-nitrobenzamide
Overview
Description
N-[5-(1-adamantyl)-2,3-dimethylphenyl]-3-bromo-2-hydroxy-5-nitrobenzamide is a complex organic compound characterized by its unique adamantyl group and nitrobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-adamantyl)-2,3-dimethylphenyl]-3-bromo-2-hydroxy-5-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the adamantyl derivative, followed by the introduction of the dimethylphenyl group. The bromination and nitration steps are carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in these reactions include bromine, nitric acid, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-adamantyl)-2,3-dimethylphenyl]-3-bromo-2-hydroxy-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
N-[5-(1-adamantyl)-2,3-dimethylphenyl]-3-bromo-2-hydroxy-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[5-(1-adamantyl)-2,3-dimethylphenyl]-3-bromo-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s stability and lipophilicity, allowing it to penetrate biological membranes effectively. The nitrobenzamide moiety is crucial for its biological activity, potentially interacting with enzymes or receptors involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dimethylphenyl)urea
- 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione
Uniqueness
N-[5-(1-adamantyl)-2,3-dimethylphenyl]-3-bromo-2-hydroxy-5-nitrobenzamide stands out due to its unique combination of the adamantyl group and nitrobenzamide structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-2,3-dimethylphenyl]-3-bromo-2-hydroxy-5-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN2O4/c1-13-3-18(25-10-15-4-16(11-25)6-17(5-15)12-25)7-22(14(13)2)27-24(30)20-8-19(28(31)32)9-21(26)23(20)29/h3,7-9,15-17,29H,4-6,10-12H2,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMAHTAVRHGTOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.